Cas no 75768-66-0 (N-Benzyl-L-tyrosine)

N-Benzyl-L-tyrosine is a tyrosine derivative where the hydroxyl group of the tyrosine side chain is benzylated. This modification enhances its stability and alters its reactivity, making it a valuable intermediate in peptide synthesis and pharmaceutical research. The benzyl group provides protection for the phenolic hydroxyl, enabling selective reactions at other functional sites. Its chiral purity (L-configuration) ensures compatibility with biological systems, making it suitable for applications in drug development and biochemical studies. The compound is characterized by high solubility in organic solvents, facilitating its use in solid-phase peptide synthesis. Its well-defined structure and consistent performance make it a reliable choice for researchers requiring precise chemical modifications.
N-Benzyl-L-tyrosine structure
N-Benzyl-L-tyrosine structure
Product Name:N-Benzyl-L-tyrosine
CAS No:75768-66-0
MF:C16H17NO3
MW:271.311084508896
CID:1064605
PubChem ID:24209771
Update Time:2025-06-22

N-Benzyl-L-tyrosine Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-L-tyrosine
    • 75768-66-0
    • SCHEMBL121371
    • HY-W013864
    • benzyltyrosine
    • (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid
    • benzyl-L-tyrosine
    • N-(Phenylmethyl)-L-tyrosine
    • CS-W014580
    • (S)-2-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid
    • AKOS024324468
    • WUTPXBXSEMJIDW-HNNXBMFYSA-N
    • DB-320958
    • MDL: MFCD00020198
    • Inchi: 1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1
    • InChI Key: WUTPXBXSEMJIDW-HNNXBMFYSA-N
    • SMILES: OC([C@H](CC1C=CC(=CC=1)O)NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 271.12084340g/mol
  • Monoisotopic Mass: 271.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 69.6Ų

N-Benzyl-L-tyrosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 108.00 2023-04-18
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A2B Chem LLC
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Additional information on N-Benzyl-L-tyrosine

Professional Introduction to N-Benzyl-L-tyrosine (CAS No. 75768-66-0)

N-Benzyl-L-tyrosine, a compound with the chemical formula C11H13NO2 and CAS number 75768-66-0, is a derivative of the amino acid L-tyrosine. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The benzyl group attached to the tyrosine molecule introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of N-Benzyl-L-tyrosine typically involves the reaction of L-tyrosine with benzyl bromide or benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds via an SN2 mechanism, where the benzyl group displaces a leaving group on the tyrosine molecule. The resulting product is then purified through recrystallization or column chromatography to achieve high purity levels suitable for further applications.

In recent years, N-Benzyl-L-tyrosine has been explored for its potential role in drug development. Its structure resembles that of natural amino acids, which allows it to interact with biological targets in a manner similar to endogenous compounds. This property makes it a promising candidate for designing enzyme inhibitors and receptor modulators. For instance, researchers have investigated its use in developing treatments for neurological disorders, where tyrosine derivatives have shown promise in modulating neurotransmitter activity.

One of the most intriguing aspects of N-Benzyl-L-tyrosine is its ability to serve as a building block for more complex peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. By incorporating N-Benzyl-L-tyrosine into these molecules, scientists can enhance their stability and improve their binding affinity to target proteins. This approach has been particularly useful in the development of antiviral and anticancer agents.

The compound's utility extends beyond pharmaceutical applications; it also finds use in biochemical research. N-Benzyl-L-tyrosine can be employed as a substrate or inhibitor in enzymatic assays, helping researchers understand the mechanisms of various tyrosine kinases and phosphatases. These enzymes are involved in numerous cellular processes, including signal transduction, cell growth, and differentiation. By studying how N-Benzyl-L-tyrosine interacts with these enzymes, scientists can gain insights into potential therapeutic targets for diseases such as cancer and inflammation.

Recent studies have also highlighted the role of N-Benzyl-L-tyrosine in material science. Its ability to form stable complexes with metal ions makes it a valuable component in designing metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies. The precise control over their structure and properties allows researchers to tailor them for specific industrial uses.

The growing interest in sustainable chemistry has led to investigations into greener synthetic routes for N-Benzyl-L-tyrosine. Researchers are exploring biocatalytic methods that utilize enzymes or whole-cell systems to produce this compound more efficiently and with minimal environmental impact. Such approaches align with the broader goals of green chemistry, which aim to reduce waste and energy consumption while maintaining high yields and purity.

In conclusion, N-Benzyl-L-tyrosine (CAS No. 75768-66-0) is a versatile compound with significant potential across multiple fields. Its unique structural features make it valuable in pharmaceutical development, biochemical research, and material science. As research continues to uncover new applications and synthetic methods for this compound, its importance is likely to grow even further.

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